N1,N4-Di-p-tolylbenzene-1,4-diamine

Catalog No.
S12153919
CAS No.
M.F
C20H20N2
M. Wt
288.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1,N4-Di-p-tolylbenzene-1,4-diamine

Product Name

N1,N4-Di-p-tolylbenzene-1,4-diamine

IUPAC Name

1-N,4-N-bis(4-methylphenyl)benzene-1,4-diamine

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C20H20N2/c1-15-3-7-17(8-4-15)21-19-11-13-20(14-12-19)22-18-9-5-16(2)6-10-18/h3-14,21-22H,1-2H3

InChI Key

JBMMSVXRQPXCGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=C(C=C3)C

N1,N4-Di-p-tolylbenzene-1,4-diamine is an organic compound with the molecular formula C20H20N2. It features a biphenyl structure with two p-tolyl groups attached to the nitrogen atoms of the diamine functional group. This compound is characterized by its unique structural arrangement, which contributes to its physical and chemical properties, including its stability and reactivity in various chemical environments. The compound is also known for its potential applications in materials science and organic electronics.

  • Oxidation: The compound can be oxidized to form corresponding quinones, which are important intermediates in organic synthesis and can exhibit different biological activities .
  • Reduction: It can undergo reduction reactions, where the nitrogen atoms may be protonated or reduced to amines under specific conditions .
  • Substitution Reactions: The aromatic nature of the compound allows it to undergo electrophilic substitution reactions, which can modify its functional groups or introduce new substituents onto the benzene rings .

N1,N4-Di-p-tolylbenzene-1,4-diamine can be synthesized through several methods:

  • Amination of p-Tolyl Compounds: This method involves reacting p-toluidine with suitable precursors under controlled conditions to form the desired diamine.
  • Reduction of Nitro Compounds: Starting with nitro derivatives of p-tolyl compounds, reduction processes can yield the corresponding amines.
  • Coupling Reactions: Utilizing coupling agents and catalysts, p-tolyl groups can be introduced onto a benzene ring that already contains a diamine structure.

These synthetic routes often require careful control of reaction conditions to achieve high yields and purity .

N1,N4-Di-p-tolylbenzene-1,4-diamine has several potential applications:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Antioxidants: Similar compounds are used as antioxidants in various industrial applications, including rubber production and plastics.
  • Chemical Intermediates: It serves as a precursor for synthesizing other complex organic molecules in pharmaceutical chemistry.

Several compounds share structural similarities with N1,N4-Di-p-tolylbenzene-1,4-diamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N,N'-Diphenyl-1,4-benzenediamineC18H16N2Known for its antioxidant properties
N,N'-Di-p-tolylbenzene-1,4-diamineC20H22N2Exhibits enhanced stability due to additional p-tolyl groups
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamineC26H24N2Features an additional phenyl group enhancing solubility
1,4-BenzenediamineC6H8N2A simpler structure often used as a starting material

These compounds highlight the uniqueness of N1,N4-Di-p-tolylbenzene-1,4-diamine through its specific substitution pattern and potential applications in advanced materials science. Each compound has distinct properties that make it suitable for various industrial and research purposes.

XLogP3

5.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

288.162648646 g/mol

Monoisotopic Mass

288.162648646 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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